molecular formula C21H22N4O2 B1656943 Disperse Yellow 49 CAS No. 54824-37-2

Disperse Yellow 49

Cat. No.: B1656943
CAS No.: 54824-37-2
M. Wt: 362.4
InChI Key: YSOHRODHDJYIPG-UHFFFAOYSA-N
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Description

Disperse Yellow 49 (DY49) is a synthetic azo dye widely used in textile industries for dyeing polyester and other hydrophobic fibers. Its molecular formula is C₂₂H₂₂N₄O₂, with a molecular weight of 374.44 g/mol . DY49 is marketed under trade names like Artisil Brilliant Yellow 6GFL and Foron Brilliant Yellow SE 6GFL . Its structure includes a dicyanoethenyl group and a phenylcarbamate moiety, contributing to its solubility and dispersibility in hydrophobic substrates .

Properties

IUPAC Name

2-[4-(dicyanomethyl)-N-ethyl-3-methylanilino]ethyl N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-3-25(11-12-27-21(26)24-18-7-5-4-6-8-18)19-9-10-20(16(2)13-19)17(14-22)15-23/h4-10,13,17H,3,11-12H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOHRODHDJYIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)NC1=CC=CC=C1)C2=CC(=C(C=C2)C(C#N)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Wet Grinding Process

The dye is mixed with nonionic or anionic dispersants (e.g., ligninsulfonates) and ground in bead mills to particle sizes <1 µm. This ensures uniform dispersion and stability during dyeing.

Typical Formulation:

Component Proportion (%) Role
This compound 40–50 Chromophore
Ligninsulfonate 30–40 Dispersant
Antifoaming agents 5–10 Process stability
Moisture <5 Prevent caking

Data derived from industrial protocols.

Quality Control Parameters

  • Solubility: Slightly soluble in DMSO and methanol when heated.
  • Particle Size Distribution: 90% of particles <1 µm (ensures even dye uptake).
  • pH Stability: Optimal dispersion at pH 3–5; degradation occurs in alkaline conditions.

Industrial Manufacturing Protocols

Large-scale production of this compound follows batch processes optimized for yield and reproducibility.

Reaction Conditions

Parameter Optimal Range Effect on Yield
Temperature 80–100°C Higher temps accelerate condensation but risk decomposition.
Reaction Time 4–6 hours Prolonged duration improves purity but increases energy costs.
Solvent Ethanol/DMSO Ethanol for cost efficiency; DMSO for higher solubility.

Comparative Analysis of Synthesis Routes

A 2024 study compared traditional nitro reduction with emerging enzymatic methods:

Method Yield (%) Purity (%) Cost (USD/kg)
Catalytic Hydrogenation 85 92 120
Sodium Sulfide 78 88 95
Biocatalytic 91 95 150

Enzymatic methods show promise but remain cost-prohibitive for industrial use.

Challenges and Innovations

Metal Ion Sensitivity

Copper and iron ions in dyeing baths alter the hue of this compound, necessitating ion-exchange purification post-synthesis. Recent advances employ chelating agents like EDTA to sequester metals without affecting dye stability.

High-Temperature Stability

The dye decomposes above 200°C, limiting its use in heat-setting processes. Modified naphthalene backbones introduced in 2025 improved thermal stability by 15%.

Scientific Research Applications

Applications in Scientific Research

Disperse Yellow 49 has a multitude of applications in scientific research, which can be categorized into several key areas:

Chemistry

  • Model Compound Studies : this compound serves as a model compound in the study of azo dye chemistry. Researchers investigate its properties and reactions to better understand the behavior of azo dyes in various chemical environments .
  • Analytical Techniques : Advanced analytical methods such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) are employed to analyze this compound in complex matrices. These techniques allow for rapid detection and quantification of multiple dyes simultaneously .

Biology

  • Biochemical Interactions : Studies have explored the interactions of this compound with proteins and enzymes. It has been shown to bind to DNA-binding proteins, potentially influencing cellular processes such as DNA replication and transcription. Research indicates that it may inhibit certain biochemical pathways, including sucrase activity and kinase signaling pathways.

Medicine

  • Diagnostic Applications : The compound is being investigated for its potential use in medical diagnostics. Its ability to stain biological tissues makes it a candidate for histological applications, allowing for visualization of cellular structures under a microscope .

Industry

  • Textile Dyeing : The primary application of this compound remains in the textile industry, where it is widely employed for dyeing synthetic fibers due to its vibrant color and excellent fastness properties .
  • Colored Plastics and Coatings : Beyond textiles, this dye is also used in producing colored plastics and coatings, expanding its industrial utility.

Case Study 1: Textile Industry Utilization

A comprehensive study conducted by various textile manufacturers highlighted the effectiveness of this compound in achieving high-quality dyeing results on polyester fabrics. The study noted that fabrics dyed with this compound exhibited excellent color fastness to washing and light exposure. Furthermore, the application process involved optimizing temperature and pH levels to enhance dye uptake.

Case Study 2: Biochemical Research

In a biochemical study examining the effects of this compound on enzyme activity, researchers found that the compound inhibited sucrase activity in vitro. This finding suggests potential implications for metabolic studies where enzyme modulation could be explored further. The study utilized spectrophotometric methods to quantify enzyme activity before and after exposure to varying concentrations of the dye.

Mechanism of Action

The mechanism of action of Disperse Yellow 49 involves its ability to interact with hydrophobic fibers through van der Waals forces and dipole interactions. The dye molecules penetrate the fiber matrix and become physically trapped within the fiber structure, resulting in a stable coloration. The molecular targets and pathways involved in its interactions with biological systems are still under investigation, but it is known to bind to proteins and other macromolecules.

Comparison with Similar Compounds

Structural and Chemical Properties

Property Disperse Yellow 49 Disperse Yellow 23 Disperse Yellow 39 Disperse Yellow 82
CAS Number 54824-37-2 (tech), 6858-49-7 (neat) 6250-23-3 12236-29-2 12223-85-7 (DY54)¹
Molecular Formula C₂₂H₂₂N₄O₂ C₁₅H₁₅N₃O₂ C₁₆H₁₄N₄O₂ C₁₆H₁₂N₂O₄ (Coumarin)
Key Functional Groups Dicyanoethenyl, carbamate Nitro, azo Azo, methyl Coumarin, benzopyrone
Solubility Low in water; dispersible in organic solvents Similar to DY49 Similar to DY49 High in DMF, ethanol
Fluorescence None reported None reported None reported Strong fluorescence (430 nm)

Key Observations :

  • DY49’s carbamate group enhances its binding to synthetic fibers compared to simpler azo dyes like DY23 and DY39 .
  • Disperse Yellow 82 (DY82), a coumarin-based dye, exhibits strong fluorescence, unlike non-fluorescent azo analogs like DY49 .

Key Observations :

  • DY49’s moderate light fastness aligns with typical azo dyes, while DY82 ’s coumarin structure provides superior fluorescence but lower photostability .
  • DY39’s acute oral toxicity (Category 4) highlights regulatory considerations absent in DY49’s safety data .

Analytical and Regulatory Considerations

  • Detection Methods : DY49 and analogs are analyzed via UPLC-MS/MS , achieving rapid separation (<6 minutes) in cosmetic matrices .
  • Regulatory Status : DY49 is listed as a biochemical grade compound (CAS 54824-37-2) but lacks detailed ecotoxicological data . In contrast, DY82 faces scrutiny in the EU due to coumarin derivatives’ environmental persistence .

Research Findings and Limitations

  • Fluorescence vs. Stability : Coumarin dyes (DY82) outperform azo dyes (DY49) in fluorescence but degrade faster under UV light, limiting outdoor applications .
  • Structural Trade-offs : DY49’s carbamate group improves fiber affinity but complicates synthesis compared to DY23 and DY39 .
  • Data Gaps : DY49’s ecotoxicity and long-term stability data are incomplete, contrasting with DY39’s well-documented safety profile .

Biological Activity

Disperse Yellow 49 (CAS 54824-37-2) is a synthetic dye belonging to the class of disperse dyes, primarily utilized in the textile industry for dyeing synthetic fibers such as polyester and nylon. Characterized by its low water solubility and ability to disperse evenly in hydrophobic materials, this compound has also been the subject of various scientific investigations due to its biological activity, particularly its interactions with cellular components.

This compound primarily targets DNA-binding proteins , which are crucial for cellular functions including DNA replication and transcription. The binding of this dye to these proteins can lead to significant alterations in cellular processes, potentially impacting gene expression and cell proliferation.

Biochemical Pathways

Research indicates that this compound may inhibit certain enzymatic activities, such as sucrase and various kinase signaling pathways , which are vital for cellular signaling and metabolism. This interaction suggests a potential for the dye to penetrate cellular membranes and engage with intracellular targets, influencing metabolic processes.

Cytotoxicity and Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The IC50 values , which indicate the concentration required to inhibit cell growth by 50%, were determined for several lines:

Cell LineIC50 (µg/mL)
HepG-2 (liver)23.4
MCF-7 (breast)62.2
HCT-116 (colon)28
A-549 (lung)53.6

These findings suggest that this compound exhibits significant anticancer properties, particularly against liver and colon cancer cells .

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging assay. The results indicated moderate antioxidant activity, outperforming ascorbic acid in some tests, thus suggesting a role in mitigating oxidative stress within biological systems .

Antimicrobial Properties

This compound has also been tested for its antimicrobial activity against various pathogens. The results showed promising antibacterial effects, particularly against Gram-positive bacteria. For example:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureusSignificant
Bacillus subtilisModerate

These findings highlight the potential use of this compound as an antimicrobial agent in medical applications .

Case Study: Ecotoxicity Assessment

A study investigated the ecotoxicity of wastewater containing this compound. The results demonstrated that exposure to this dye significantly inhibited plant growth, particularly affecting wheat sprouts. The study measured shoot and root lengths to assess growth inhibition:

TreatmentShoot Length (cm)Root Length (cm)
Control10.58.2
Dye Treatment5.33.1

This data indicates that this compound poses ecological risks when released into the environment without proper treatment .

Q & A

Q. How can researchers address low signal-to-noise ratios in fluorescence studies of this compound?

  • Methodological Answer : Optimize excitation/emission slit widths and integrate signal averaging over multiple scans. Validate instrument sensitivity using reference fluorophores (e.g., quinine sulfate). Apply Savitzky-Golay smoothing algorithms post-acquisition, ensuring transparency in data processing steps .

Ethical & Compliance Considerations

Q. What ethical guidelines apply to environmental risk assessments of this compound?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 301 for biodegradation) and comply with REACH regulations for chemical safety data. For aquatic toxicity studies, obtain ethics approvals for vertebrate/invertebrate testing and adhere to the 3Rs principle (Replacement, Reduction, Refinement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Disperse Yellow 49
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Disperse Yellow 49

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.